2'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone
Description
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-4-23-20(22)18-8-6-5-7-17(18)19(21)12-11-16-10-9-14(2)15(3)13-16/h5-10,13H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHRRRYXDCTUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644832 | |
| Record name | Ethyl 2-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-99-9 | |
| Record name | Ethyl 2-[3-(3,4-dimethylphenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[3-(3,4-dimethylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone involves several steps. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and a temperature range of 0-5°C to control the reaction rate and yield .
Chemical Reactions Analysis
2’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Scientific Research Applications
2’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
- The 3-fluorophenyl analog (C₁₈H₁₇FO₃) exhibits a lower molecular weight (300.32 g/mol) compared to the dimethylphenyl target compound due to fluorine's smaller atomic mass and electron-withdrawing nature .
- Chloro-substituted derivatives (e.g., 2',5'-dichloro analog) show increased density (1.206 g/cm³) and higher boiling points (429.5°C), likely due to stronger intermolecular forces from halogen bonding .
- Trifluorophenyl derivatives (e.g., C₁₈H₁₅F₃O₃) have higher molecular weights (336.31 g/mol) and may exhibit enhanced thermal stability, though specific data are lacking .
Positional Isomerism
- Carboethoxy Group Position : The 2'-carboethoxy isomer (target compound) and 4'-carboethoxy isomer (C₂₀H₂₂O₃) share identical molecular formulas but differ in ester group placement. Positional isomerism can influence reactivity and solubility, though experimental comparisons are unavailable in the evidence .
- Dimethylphenyl Substitution : 3,4-dimethylphenyl (target) vs. 2,4-dimethylphenyl (C₂₀H₂₂O₃) analogs may exhibit steric and electronic differences affecting synthetic pathways or crystallization behavior.
Research and Application Insights
- Synthetic Utility: highlights dihydroxypropiophenones as intermediates in organic reactions, suggesting the target compound could serve as a precursor in ketone-based syntheses .
Biological Activity
2'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone (CAS No. 898778-99-9) is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
This compound is characterized by its unique structure, which includes a carboethoxy group and a dimethylphenyl moiety. The compound's molecular formula is CHO, and it has a molecular weight of 246.30 g/mol.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate antibacterial potency.
Cytotoxic Effects
Research using human cancer cell lines has shown that this compound possesses cytotoxic effects. Notably, it was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated an IC value of approximately 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating its potential as an anticancer agent.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The proposed mechanism of action involves the induction of apoptosis in cancer cells. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells upon treatment with the compound. Additionally, Western blot analysis indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Study on Anticancer Activity
In a recent study published in Bioorganic & Medicinal Chemistry, researchers explored the anticancer activity of various derivatives of propiophenone compounds, including this compound. The study concluded that modifications to the side chains significantly influence cytotoxicity and selectivity toward cancer cells .
Evaluation of Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of this compound against clinically relevant pathogens. The findings suggested that while the compound showed promising activity against gram-positive bacteria, its efficacy against gram-negative bacteria was limited .
Safety and Toxicology
Safety assessments are crucial for any potential therapeutic agent. Preliminary toxicity studies indicate that this compound has a low toxicity profile at therapeutic doses. However, further studies are required to establish comprehensive safety data.
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of 2'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone?
The synthesis of this compound typically involves Friedel-Crafts acylation or esterification reactions. Key steps include:
- Reagent selection : Use propionyl chloride derivatives in the presence of Lewis acids (e.g., AlCl₃) for acylation of the aromatic ring .
- Esterification : Optimize reaction conditions (e.g., temperature, solvent polarity) to introduce the carboethoxy group while minimizing side reactions .
- Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate the product from unreacted intermediates .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reagents to reduce byproduct formation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- NMR analysis : Compare ¹H and ¹³C NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) should match the theoretical molecular ion ([M+H]⁺ or [M–H]⁻) within 5 ppm error .
- HPLC purity assessment : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) to verify purity >95% .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Waste disposal : Segregate organic waste containing aromatic intermediates and coordinate with licensed hazardous waste management services .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure and inhalation .
- Stability storage : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites .
- Solvent effects : Simulate solvation models (e.g., COSMO-RS) to optimize reaction media for catalytic transformations .
- Transition state analysis : Identify energy barriers for ester hydrolysis or ring functionalization using software like Gaussian or ORCA .
Q. What experimental strategies address contradictory spectroscopic data during characterization?
- Cross-validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with analogous propiophenone derivatives to confirm ester functionality .
- Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and resolve X-ray structures to unambiguously assign stereochemistry .
- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals in complex mixtures .
Q. How does the electronic nature of the 3,4-dimethylphenyl group influence the compound’s stability under varying pH conditions?
- Kinetic studies : Perform accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C) and monitor via HPLC to assess ester hydrolysis rates .
- Electron-donating effects : The methyl groups enhance aromatic ring stability, reducing susceptibility to oxidative degradation compared to unsubstituted analogs .
- Buffer compatibility : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays to maintain compound integrity during prolonged incubations .
Q. What are the limitations of current chromatographic methods in analyzing trace impurities in this compound?
- Detection sensitivity : LC-MS/MS may fail to identify low-abundance byproducts (<0.1%); enhance sensitivity with ion mobility spectrometry (IMS) .
- Matrix interference : Co-eluting impurities from synthetic precursors (e.g., dimethylbenzene derivatives) require advanced column selectivity (C18 with embedded polar groups) .
- Quantitative accuracy : Validate methods using spiked standards and calibration curves (R² > 0.99) to ensure reproducibility across batches .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
